4-(3,4-dichlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
4-(3,4-dichlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide: is a complex organic compound characterized by its molecular structure, which includes a benzothiazine ring system and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves multiple steps, starting with the formation of the benzothiazine core. One common approach is the cyclization of 2-aminothiophenol with chloroacetonitrile under acidic conditions. Subsequent chlorination and oxidation steps introduce the dichlorophenyl group and the 1,1-dioxide moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The 1,1-dioxide moiety is a result of oxidation reactions.
Reduction: : Reduction of the nitro group to an amine.
Substitution: : Replacement of chlorine atoms on the phenyl ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents like iron or hydrogen gas are used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of the 1,1-dioxide derivative.
Reduction: : Formation of the corresponding amine derivative.
Substitution: : Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing new chemical entities.
Biology
In biological research, 4-(3,4-dichlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique properties can enhance the performance of certain products.
Mechanism of Action
The mechanism by which 4-(3,4-dichlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-dichlorophenyl)-1-tetralone
3,4-dichlorophenyl isocyanate
2,4-dichlorophenol
Uniqueness
4-(3,4-dichlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide: stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to perform specific roles that similar compounds may not be able to achieve.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O2S/c16-12-6-5-10(7-13(12)17)19-9-11(8-18)22(20,21)15-4-2-1-3-14(15)19/h1-7,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTMXJDIFLMTAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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